molecular formula C₇H₁₃NO₅ B138356 Allysine CAS No. 1962-83-0

Allysine

Cat. No. B138356
CAS RN: 1962-83-0
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-UHFFFAOYSA-N
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Description

Allysine is a derivative of lysine that features a formyl group in place of the terminal amine . The free amino acid does not exist, but the allysine residue does . It is produced by aerobic oxidation of lysine residues by the enzyme lysyl oxidase . This transformation is an example of a post-translational modification .


Synthesis Analysis

Inspired by the enzyme lysyl oxidase, which selectively converts the side chain of lysine into allysine, the first chemical method for the synthesis of allysine by selective oxidation of dimethyl lysine has been reported . This approach is highly chemoselective for dimethyl lysine on proteins .


Molecular Structure Analysis

The molecular formula of Allysine is C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .


Chemical Reactions Analysis

Allysine is involved in the production of elastin and collagen . Increased allysine concentration in tissues has been correlated to the presence of fibrosis . Allysine residues react with sodium 2-naphthol-6-sulfonate to produce a fluorescent bis-naphtol-allysine product .


Physical And Chemical Properties Analysis

Allysine has a molar mass of 145.158 g·mol −1 . It appears unstable and has a density of 1.74g/cm 3 . Its boiling point is 295.2 °C (563.4 °F; 568.3 K) .

Scientific Research Applications

  • Crosslink Precursor in Connective Tissue Proteins : Allysine is a vital crosslink precursor in connective tissue proteins. The reactions of allysine aldehyde groups in vitro were explored, providing insight into the pathways for crosslink synthesis in vivo (Dölz & Heidemann, 1989).

  • Analytical Techniques for Allysine : A high-performance liquid chromatographic method was developed to analyze allysine residues in proteins, advancing our understanding of its role in collagen and elastin cross-links (Jahanmard & Suyama, 2000).

  • Enzymatic Synthesis in Vivo : The enzymatic synthesis of allysine, starting from lysine, was studied, highlighting its importance in protein crosslinking. The chemical synthesis of allysine derivatives and their reactivity was also explored (Dölz & Heidemann, 2009).

  • Glyco-Oxidative Damage Marker : Allysine has been identified as a marker of glyco-oxidative damage in human serum albumin under pathological glucose concentrations, relevant to diseases like diabetes (Luna et al., 2021).

  • Collagen Cross-Linking : Research on the enzyme-dependent production of cross-linked collagen and the formation of allysine in collagen chains provided insights into the mechanisms of tissue strengthening and repair (Siegel & Martin, 1970).

  • Molecular Imaging of Pulmonary Fibrogenesis : A study introduced a small molecule, allysine-binding positron emission tomography probe, for noninvasive detection and quantification of pulmonary fibrogenesis, highlighting allysine's role in disease progression (Wahsner et al., 2019).

  • Protein Carbonylation in Aging Skin : Allysine was studied as a marker of protein carbonylation in aging human skin, with implications for understanding the molecular basis of age-related diseases (Sell et al., 2007).

Safety And Hazards

Increased allysine concentration in tissues has been correlated to the presence of fibrosis . More research is needed to fully understand the safety and hazards associated with Allysine.

Future Directions

Allysine, as well as its oxidation product, the α-amino adipic acid (α-AA), have been found to be markers of diabetes risk . Little is known about the chemistry involved in its formation under hyperglycemic conditions . Future research could focus on understanding this chemistry and developing targeted strategies of prevention, diagnosis, and therapy .

properties

IUPAC Name

2-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYTQPNNXGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862802
Record name Allysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-oxohexanoic acid

CAS RN

1962-83-0
Record name Allysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1962-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,770
Citations
SR Pinnell, GR Martin - Proceedings of the National …, 1968 - National Acad Sciences
… latter compound the trivial name allysine to indicate that it is … peptide-bound lysine to allysine. The enzyme is inhibited by … I and elastin9 by blocking the lysine-to-allysine conversion.2' …
Number of citations: 738 www.pnas.org
ZA Wang, Y Zeng, Y Kurra, X Wang… - Angewandte …, 2017 - Wiley Online Library
Using the amber suppression approach, N ϵ ‐(4‐azidobenzoxycarbonyl)‐δ,ϵ‐dehydrolysine, an allysine precursor is genetically encoded in E. coli. Its genetic incorporation followed …
Number of citations: 53 onlinelibrary.wiley.com
R Dölz, E Heidemann - Connective tissue research, 1989 - Taylor & Francis
Allysine is a very important crosslink precursor in connective tissue proteins. We describe the reactions of Phthalyl-Allysine-p-Nitrobenzylester, which is a suitable compound to …
Number of citations: 17 www.tandfonline.com
C Luna, M Estévez - Food chemistry, 2019 - Elsevier
… Both GO and MGO induced the formation of allysine in all … of allysine decreased at 24 h along with a concomitant increase of advanced-glycation end-products suggesting that allysine …
Number of citations: 40 www.sciencedirect.com
RL Hanson, JM Howell, TL LaPorte… - Enzyme and microbial …, 2000 - Elsevier
… (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid (allysine ethylene … Racemic allysine ethylene acetal has previously been … allysine acetals with d-amino acid oxidase to give l-allysine …
Number of citations: 108 www.sciencedirect.com
M Oitate, T Hirota, T Murai, S Miura, T Ikeda - Drug metabolism and …, 2007 - ASPET
… reacts with the aldehyde group of allysine in elastin to give a … that the aldehyde group of allysine in human elastin was relevant … used as a model compound of allysine aldehyde under a …
Number of citations: 24 dmd.aspetjournals.org
C Luna, A Arjona, C Dueñas, M Estevez - Antioxidants, 2021 - mdpi.com
… Interestingly, α-AA is the final oxidation product from allysine and its formation in human and … This study was designed to investigate the formation of allysine and α-AA in human serum …
Number of citations: 15 www.mdpi.com
F Ahmed, T Kleffmann, M Husain - Viruses, 2021 - mdpi.com
… allysine during IAV infection. Evidently, both methylation and acetylation, and potentially allysine … by different lysine modifications such as methylation and allysine during IAV infection. …
Number of citations: 10 www.mdpi.com
J Wahsner, P Désogère, E Abston… - Journal of the …, 2019 - ACS Publications
… are converted to the aldehyde allysine, is a universal feature of fibrogenesis, ie actively progressive fibrosis. Here we report the small molecule, allysine-binding positron emission …
Number of citations: 22 pubs.acs.org
Y Shan, N Sayed, KC Chong, HJ Ting, X Liu… - ACS Materials …, 2023 - ACS Publications
… groups to react with the aldehyde on allysine. TPAE with a structure similar to that of … allysine in the extracellular matrix, (11) we hypothesize that TPAH can form a linkage with allysine …
Number of citations: 0 pubs.acs.org

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